N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide
Description
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Properties
IUPAC Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-5-19(24)22-16-11-8-15(9-12-16)21-23-20-17-7-4-3-6-14(17)10-13-18(20)25-21/h3-4,6-13H,2,5H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQZQSBARSMVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with an aldehyde in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst . The reaction is usually carried out under reflux conditions in water or other solvents, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide: This compound shares structural similarities with N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide and exhibits similar biological activities.
2-phenyl benzoxazole sulfonamide: Another benzoxazole derivative with notable antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features and the combination of biological activities it exhibits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
